molecular formula C26H18N4O3S2 B2711112 (Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide CAS No. 865182-19-0

(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide

Cat. No. B2711112
CAS RN: 865182-19-0
M. Wt: 498.58
InChI Key: YSWGTWPKMMVKHL-WCTVFOPTSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the prop-2-yn-1-yl group could potentially undergo addition reactions .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

  • The synthesis of related quinoline and thiazole derivatives involves intricate chemical reactions, including condensation, cyclization, and electrophilic substitution, providing a foundation for developing novel synthetic routes for related compounds. Studies on the synthesis of quinoline derivatives outline methodologies that could be applicable to (Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)quinoline-4-carboxamide, potentially leading to new materials with unique properties for industrial or pharmaceutical use (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Biological Activities and Pharmacological Potential

  • Research on sulfonamide derivatives has demonstrated significant biological activities, including antimicrobial, antimalarial, and antitumor properties. These findings suggest that this compound might also exhibit similar biological activities, warranting further investigation into its potential pharmacological applications (Fahim & Ismael, 2021).

Catalysis and Material Science

  • The use of related quinoline and thiazole derivatives in catalysis and as intermediates in the synthesis of complex molecules underscores the importance of such compounds in material science and organic synthesis. Research into the green synthesis of quinoxaline and related heterocycles suggests potential environmental benefits of employing this compound in catalytic processes, contributing to the development of sustainable chemical practices (Mishra, Singh, Quraishi, & Srivastava, 2019).

properties

IUPAC Name

2-phenyl-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O3S2/c1-2-14-30-23-13-12-18(35(27,32)33)15-24(23)34-26(30)29-25(31)20-16-22(17-8-4-3-5-9-17)28-21-11-7-6-10-19(20)21/h1,3-13,15-16H,14H2,(H2,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWGTWPKMMVKHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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